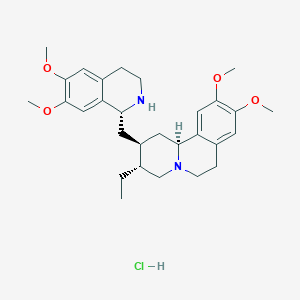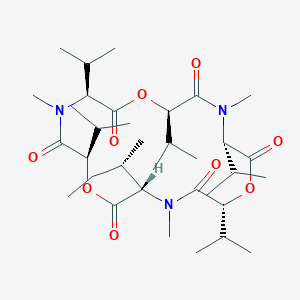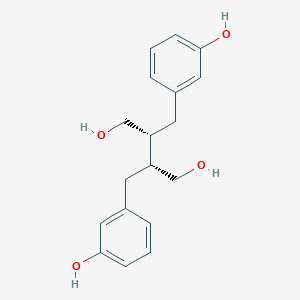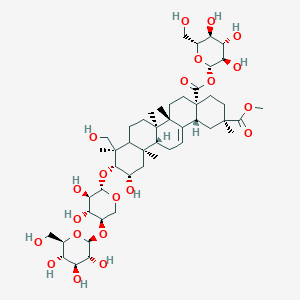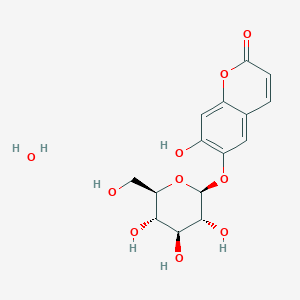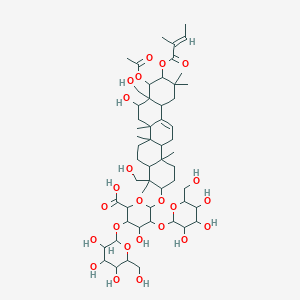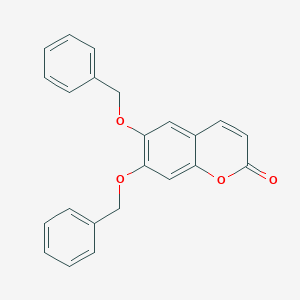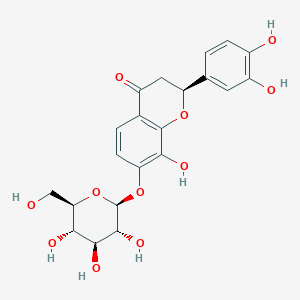
Flavanomarein
Vue d'ensemble
Description
Flavanomarein is a major natural compound of Coreopsis tinctoria Nutt with protective effects against diabetic nephropathy . It has good antioxidative, antidiabetic, antihypertensive, and anti-hyperlipidemic activities .
Synthesis Analysis
A one-pot facile route for the BiCl3/RuCl3-mediated synthesis of functionalized flavones, including Flavanomarein, has been described. This includes intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .
Molecular Structure Analysis
The molecular formula of Flavanomarein is C21H22O11 . The CAS number is 577-38-8 .
Chemical Reactions Analysis
Flavanomarein has been analyzed using high performance liquid chromatography coupled with photodiode array detection (HPLC-DAD) and ultra performance liquid chromatography coupled with electrospray ionization and quadrupole time-of-flight-mass spectrometry (UPLC-ESI-QTOF-MS) .
Physical And Chemical Properties Analysis
Flavanomarein is a solid substance . It has a molecular weight of 450.4 g/mol . It is soluble in DMSO .
Applications De Recherche Scientifique
Flavanomarein: A Comprehensive Analysis of Scientific Research Applications
Diabetic Nephropathy Treatment: Flavanomarein has been identified as a major natural compound of Coreopsis tinctoria Nutt with protective effects against diabetic nephropathy (DN). It inhibits high glucose-stimulated epithelial-mesenchymal transition (EMT) in renal cells, which is a key process in the development of DN. The compound achieves this by suppressing the Syk/TGF-β1/Smad signaling pathway, which is crucial in the progression of DN .
Renal Cell Viability Enhancement: In studies focusing on renal health, Flavanomarein treatment has shown a marked dose-dependent increase in cell viability, particularly in high glucose conditions that simulate diabetic environments. This suggests its potential use in protecting renal cells from glucose-induced damage .
3. Non-Alcoholic Fatty Liver Disease (NAFLD) Management Flavanomarein has been studied for its effects on non-alcoholic fatty liver disease (NAFLD). KEGG analysis has enriched key signaling pathways related to the effect of Flavanomarein on NAFLD, focusing mainly on the AMPK lipid metabolism pathway and insulin resistance (IR) pathway .
Mécanisme D'action
Flavanomarein is a major natural compound of Coreopsis tinctoria Nutt with protective effects against various diseases . This article will delve into the mechanism of action of Flavanomarein, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of Flavanomarein is Spleen Tyrosine Kinase (Syk) . Syk plays a crucial role in the regulation of cellular processes such as proliferation, differentiation, and immune responses .
Mode of Action
Flavanomarein interacts with Syk, leading to a series of changes in cellular processes . It promotes the proliferation of cells stimulated with high glucose (HG) and inhibits Epithelial-Mesenchymal Transition (EMT) through the Syk/TGF-β1/Smad signaling pathway .
Biochemical Pathways
Flavanomarein affects the Syk/TGF-β1/Smad signaling pathway . This pathway is crucial in the regulation of cell growth, proliferation, differentiation, and apoptosis. By interacting with Syk, Flavanomarein can inhibit the EMT process, which is a key factor in the progression of diseases like diabetic nephropathy .
Result of Action
Flavanomarein has been shown to have protective effects against diabetic nephropathy (DN) . It promotes the proliferation of cells stimulated with HG and inhibits EMT, a key factor in the progression of DN . This leads to a decrease in the accumulation of extracellular matrix and interstitial fibrosis, which are pathological features of DN .
Propriétés
IUPAC Name |
(2S)-2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c22-7-15-16(26)18(28)19(29)21(32-15)31-13-4-2-9-11(24)6-14(30-20(9)17(13)27)8-1-3-10(23)12(25)5-8/h1-5,14-16,18-19,21-23,25-29H,6-7H2/t14-,15+,16+,18-,19+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGOLFCPSUVVHX-RTHJTPBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70973292 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-8-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70973292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flavanomarein | |
CAS RN |
577-38-8 | |
| Record name | Flavanomarein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavanomarein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-8-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70973292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-2,3-dihydro-8-hydroxy-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



